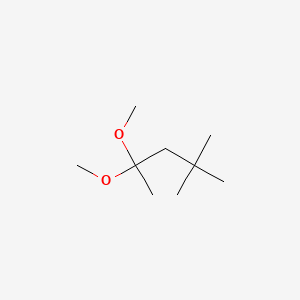![molecular formula C27H33FN8 B6175993 N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[2-methyl-3-(propan-2-yl)-2H-indazol-5-yl]pyrimidin-2-amine CAS No. 1868086-40-1](/img/no-structure.png)
N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[2-methyl-3-(propan-2-yl)-2H-indazol-5-yl]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[2-methyl-3-(propan-2-yl)-2H-indazol-5-yl]pyrimidin-2-amine” is a complex organic compound . It is also known as Abemaciclib, an antitumor agent and dual inhibitor of cyclin-dependent kinases 4 (CDK4) and 6 (CDK6) that are involved in the cell cycle and promotion of cancer .
Synthesis Analysis
The synthesis of a related compound, “5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine”, involves the reaction of 2-Chloro-5-chloromethylpyridine with N-ethylpiperazine. The reaction is carried out at 60-70 °C for 2 hours, then cooled to room temperature. Potassium carbonate is added and stirred for 10 minutes, the aqueous phase is separated, and dried to give the product .Molecular Structure Analysis
The molecular structure of this compound has been investigated theoretically using B3LYP/cc-pVDZ .Chemical Reactions Analysis
The compound is part of a class of molecules that inhibit cyclin-dependent kinases 4 (CDK4) and 6 (CDK6), which are involved in the cell cycle and promotion of cancer .Physical And Chemical Properties Analysis
The compound is a solid at room temperature. It should be stored in an inert atmosphere at 2-8°C .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Crystalline and amorphous forms of the compound and various salts thereof have been developed. These forms, or pharmaceutical compositions thereof, are used for treatment of diseases or disorders associated with cyclin-dependent kinase (CDK), especially CDK4 and CDK6, activities, such as various cancers .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[2-methyl-3-(propan-2-yl)-2H-indazol-5-yl]pyrimidin-2-amine involves the reaction of two key starting materials, namely 2-chloro-5-fluoro-4-(2-methyl-3-(propan-2-yl)-2H-indazol-5-yl)pyrimidine and 5-[(4-ethylpiperazin-1-yl)methyl]-2-chloropyridine, followed by a series of chemical transformations to yield the final product.", "Starting Materials": [ "2-chloro-5-fluoro-4-(2-methyl-3-(propan-2-yl)-2H-indazol-5-yl)pyrimidine", "5-[(4-ethylpiperazin-1-yl)methyl]-2-chloropyridine", "Sodium hydride", "N,N-Dimethylformamide (DMF)", "Triethylamine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Deprotonation of 2-chloro-5-fluoro-4-(2-methyl-3-(propan-2-yl)-2H-indazol-5-yl)pyrimidine with sodium hydride in DMF to form the corresponding pyrimidine anion.", "Step 2: Addition of 5-[(4-ethylpiperazin-1-yl)methyl]-2-chloropyridine to the reaction mixture, followed by the addition of triethylamine to act as a base. The resulting mixture is stirred at room temperature for several hours to allow for the formation of the desired product.", "Step 3: Quenching of the reaction mixture with methanol and subsequent filtration to remove any insoluble impurities.", "Step 4: Acidification of the filtrate with hydrochloric acid to protonate the amine group and form a salt.", "Step 5: Neutralization of the salt with sodium hydroxide to form the free base.", "Step 6: Extraction of the free base with ethyl acetate and subsequent washing with water to remove any remaining impurities.", "Step 7: Drying of the organic layer with anhydrous sodium sulfate and concentration under reduced pressure to yield the final product." ] } | |
Número CAS |
1868086-40-1 |
Fórmula molecular |
C27H33FN8 |
Peso molecular |
488.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





